molecular formula C10H7BrN2O B13704137 3-(3-Bromophenyl)pyrazin-2(1H)-one

3-(3-Bromophenyl)pyrazin-2(1H)-one

Katalognummer: B13704137
Molekulargewicht: 251.08 g/mol
InChI-Schlüssel: PHDOLGKWRCQQIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromophenyl)pyrazin-2(1H)-one is a brominated heterocyclic compound featuring a pyrazinone core substituted at the 3-position with a 3-bromophenyl group. Pyrazin-2(1H)-ones are nitrogen-containing bicyclic structures known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as kinases, adenosine receptors, and microbial enzymes .

Eigenschaften

Molekularformel

C10H7BrN2O

Molekulargewicht

251.08 g/mol

IUPAC-Name

3-(3-bromophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-6H,(H,13,14)

InChI-Schlüssel

PHDOLGKWRCQQIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C2=NC=CNC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-(3-Bromophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

3-(3-Bromophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazinone core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but it often involves interactions with key amino acid residues in the target protein, leading to changes in its function.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution

  • 3-(4-Chlorophenyl)pyrazin-2(1H)-one (CAS 1566588-55-3): Replacing bromine with chlorine reduces molecular weight (MW: ~265 vs. ~280 for Br) and polarizability. Chlorine’s smaller size may improve solubility but decrease receptor binding affinity compared to bromine. This compound is a key intermediate in kinase inhibitor development ().
  • 3-(3-Chlorophenyl)pyrazin-2(1H)-one: Positional isomerism at the phenyl ring (3-Cl vs. 3-Br) alters steric interactions. For A3 adenosine receptor (A3AR) antagonists, 3-substituted derivatives show moderate affinity (Ki ~386 nM), but bromine’s higher lipophilicity may enhance membrane permeability ().

Electron-Donating/Withdrawing Groups

  • This derivative is less potent in PDGFRβ inhibition (IC50 >10 µM) compared to brominated analogs ().
  • Such derivatives are prioritized for central nervous system (CNS) targets due to improved blood-brain barrier penetration ().

Core Heterocycle Modifications

Quinazolinone Derivatives

  • This structural change correlates with enhanced cytotoxicity (87% yield in synthesis) but may reduce metabolic stability ().

Pyrimidinone Derivatives

  • 5-(3-Cyanophenyl)pyrimidin-2(1H)-one: Substituting pyrazinone with pyrimidinone alters hydrogen-bonding capacity. Cyanophenyl derivatives exhibit potent PDE5 inhibition (IC50 <1 nM) but show reduced selectivity compared to pyrazinones ().

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight logP Polar Surface Area (Ų) Solubility (logSw) Biological Activity (Example)
3-(3-Bromophenyl)pyrazin-2(1H)-one ~280 ~2.9* ~35 ~-3.4* Kinase inhibition (PDGFRβ IC50 <1 µM)
3-(4-Chlorophenyl)pyrazin-2(1H)-one 265.7 2.4 35 -3.1 A3AR antagonist (Ki ~500 nM)
3-(3-Chlorophenyl)pyrazin-2(1H)-one 265.7 2.4 35 -3.1 Intermediate for triazolopyrazines
3-(4-Methoxyphenyl)pyrazin-2(1H)-one 260.3 1.8 42 -2.8 Weak PDGFRβ inhibition (IC50 >10 µM)
3-Benzyl-5-bromopyrazin-2(1H)-one 265.11 3.0 42 -3.9 Crystallographic stability (Pccn space group)

*Estimated based on analogs ().

Key Observations :

  • Bromine increases logP compared to chlorine, enhancing membrane permeability but risking solubility challenges.
  • Pyrazinones with smaller substituents (e.g., methoxy) exhibit higher polar surface areas, favoring aqueous solubility.

Kinase Inhibition

  • PDGFRβ Inhibition : 3-(3-Bromophenyl)pyrazin-2(1H)-one derivatives derived from marine alkaloids show IC50 values <1 µM, outperforming 3-(4-methoxyphenyl) analogs (). Bromine’s electron-withdrawing effect likely strengthens ATP-binding pocket interactions.
  • Anticancer Activity: Brominated quinazolinones (e.g., compound 27, ) exhibit 87% cytotoxicity yields, suggesting the 3-bromophenyl group enhances DNA intercalation or topoisomerase inhibition.

Receptor Antagonism

  • A3 Adenosine Receptors: Pyrazin-2(1H)-ones with 3-bromophenyl groups are predicted to have higher affinity than chlorine-substituted derivatives (Ki ~386 nM for 3-chlorophenyl vs. estimated ~200 nM for bromophenyl) due to improved hydrophobic contacts ().

Antimicrobial Activity

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.